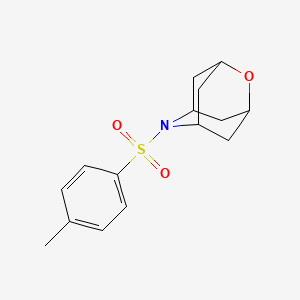

(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane

Descripción general

Descripción

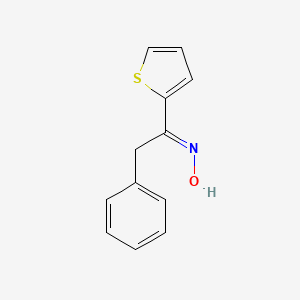

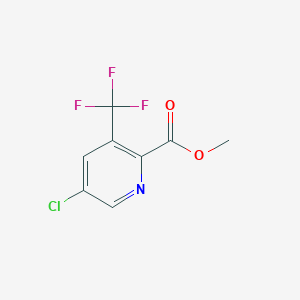

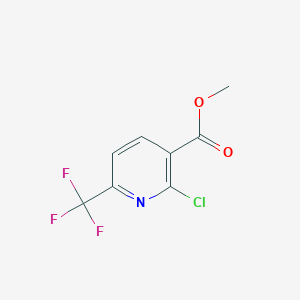

“(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane” is a chemical compound with the molecular formula C15H19NO3S . It is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 23 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis

The molecule contains a total of 39 atoms. There are 19 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Structural Study

Research has demonstrated the use of (1R,5S,7S)-7-[(benzyloxy)methyl]-2-tosyl-6-oxa-2-azabicyclo[3.2.1]octane, a related compound, in the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold. This process involves aza-Prins cyclization starting from chiral α-hydroxyaldehyde derivatives, showcasing a novel route towards asymmetric synthesis of this class of compounds (Alejandro Mahía et al., 2017).

Oxidation Catalysis

The compound 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), closely related to (1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane, has been identified as an organocatalyst for the efficient aerobic oxidation of alcohols. This catalytic system operates under mild conditions, avoiding the use of metals and halogens, and is noteworthy for its broad scope and mild acidity (M. Shibuya et al., 2011).

Bridged Bicyclic Morpholines as Building Blocks

Bridged bicyclic morpholines, like 3-oxa-6-azabicyclo[3.1.1]heptane (a morpholine isostere), play a crucial role in medicinal chemistry, serving as key building blocks. These structures are particularly interesting due to their achiral nature and similarity in lipophilicity to morpholine, based on derived analogues. The synthesis of such morpholines has been explored, starting with cost-effective materials and straightforward chemistry (Daniel P. Walker et al., 2012).

Aerobic Alcohol Oxidation and Solvent-Free Catalysis

The compounds 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO are identified as highly efficient organocatalysts for the oxidation of alcohols, surpassing the catalytic proficiency of conventional catalysts like TEMPO. These findings underscore the potential of azaadamantane derivatives in organocatalysis and their applicability in the oxidation of sterically hindered alcohols to carbonyl compounds (M. Shibuya et al., 2006).

Mixed Valence Bishydrazine Radical Cations

Studies involving the mixed valence bishydrazine radical cation 6(+), derived from 2,6-bi-(2'-oxa-6'-azaadamantane-6'-yl)-2,6-diazaadamantane-2,6-diyl (6), have unveiled its unique electronic properties. The investigations into its EPR spectrum and optical properties offer insights into the charge localization and electron transfer dynamics, presenting an intriguing aspect of these compounds in the context of chemical physics (Gaoquan Li et al., 2010).

Propiedades

IUPAC Name |

6-(4-methylphenyl)sulfonyl-2-oxa-6-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-10-2-4-15(5-3-10)20(17,18)16-11-6-13-8-12(16)9-14(7-11)19-13/h2-5,11-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHPIBKXATYXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC4CC2CC(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1r,3s,5R,7S)-6-Tosyl-2-oxa-6-azaadamantane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)